Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one
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Overview
Description
Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one is a bicyclic nitrogen-containing heterocycle. This compound is part of the pyrrolidine family, which is known for its significant role in pharmaceuticals and organic synthesis. The unique structure of this compound makes it a valuable scaffold in drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the aza-Diels–Alder reaction, which involves the reaction of a diene with a dienophile in the presence of a catalyst. This method is efficient and provides high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent and high-quality product output. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one is unique due to its bicyclic structure, which provides enhanced stability and specificity in its interactions. Similar compounds include:
Pyrazolo[3,4-b]pyridines: Known for their biological activity and used in drug development.
Pyridin-2-ones: Utilized in the synthesis of various pharmaceuticals and materials.
These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-4-8-2-1-6(5)9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
LABPXXCSBARZPG-WDSKDSINSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@H]1NC(=O)C2 |
Canonical SMILES |
C1CNCC2C1NC(=O)C2 |
Origin of Product |
United States |
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